molecular formula C13H9ClN2O2 B3047899 Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]- CAS No. 14796-61-3

Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-

Cat. No.: B3047899
CAS No.: 14796-61-3
M. Wt: 260.67 g/mol
InChI Key: MMDWOLQSRQJUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-” is a chemical compound with the molecular formula C13H9ClN2O2 . It is also known by other names such as Aniline, N-(p-nitrobenzylidene)-; (p-Nitrobenzylidene)aniline; p-Nitrobenzaldehyde anil; N-(p-Nitrobenzylidene)aniline; 4-Nitrobenzalaniline; 4-Nitrobenzylideneaniline; N-phenyl 4-nitrobenzaldehyde imine .


Molecular Structure Analysis

The molecular structure of “Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-” are not available, similar compounds, such as benzene derivatives, undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The molecular weight of “Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-” is 226.2307 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Spectroscopic and Theoretical Studies :

    • (E)-2-Chloro-N-((4-nitrocyclopenta-1,3-dienyl)methylene)benzenamine, a related compound, has been synthesized and characterized using spectroscopic methods and computational calculations. These studies provide insights into electronic and optical properties based on theoretical calculations (Özdemir Tarı et al., 2018).
  • Polymerization Applications :

    • N-Phenylalkoxyamine derivatives, closely related to the queried compound, have been evaluated as initiators for nitroxide-mediated polymerization, particularly in controlling methyl methacrylate polymerization (Greene & Grubbs, 2010).
  • Chemical Synthesis for Carcinogenic Studies :

    • Derivatives of benzenamine, such as 4-chloro-2-(methyl-14C)benzenamine, have been synthesized to investigate the metabolism of carcinogenic compounds, showing the importance of these compounds in toxicological research (Johnston et al., 1978).
  • Synthesis of Crystal Structures :

    • Compounds structurally related to benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-, have been synthesized, characterized, and their crystal structures determined, which is crucial in the field of material science (Saeed et al., 2010).
  • Chemosensor Development :

    • A Schiff base of 4E,10E-4-(2-(4-nitrophenyl)-N-((1H-indol-3-yl)methylene) benzenamine has been used to develop a fluorescence chemosensor for detecting heavy metal ions, demonstrating its potential in environmental monitoring (Iyappan et al., 2020).
  • Antifungal Agent Development :

    • Derivatives of benzenamine have been synthesized and shown to exhibit significant antifungal activity, making them potential candidates for pharmaceutical applications (Malhotra et al., 2012).
  • Liquid-Crystalline Azo-Dyes Synthesis :

    • Novel liquid-crystalline azo-dyes containing amino-nitro substituted azobenzene units have been synthesized, highlighting their applications in material science and photonics (Caicedo et al., 2011).
  • Corrosion Inhibition Studies :

    • Imidazopyridine derivatives, structurally related to benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-, have been investigated for their effectiveness as corrosion inhibitors, which is essential in materials engineering and protection (Yadav et al., 2014).

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWOLQSRQJUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359458
Record name Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-61-3
Record name Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Reactant of Route 2
Reactant of Route 2
Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Reactant of Route 3
Reactant of Route 3
Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Reactant of Route 4
Reactant of Route 4
Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Reactant of Route 5
Reactant of Route 5
Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-
Reactant of Route 6
Reactant of Route 6
Benzenamine, 4-chloro-N-[(4-nitrophenyl)methylene]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.